N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide
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Overview
Description
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with morpholine to form 2-(4-methoxyphenyl)-2-morpholinoethanol.
Nitration: The next step is the nitration of aniline to produce 3-nitroaniline.
Oxalamide Formation: Finally, the intermediate 2-(4-methoxyphenyl)-2-morpholinoethanol is reacted with 3-nitroaniline in the presence of oxalyl chloride to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 3-aminophenyl derivative.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding due to its complex structure.
Materials Science: The compound can be used in the synthesis of novel polymers or as a precursor for materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with biological targets such as enzymes or receptors. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can enhance solubility and membrane permeability. These interactions can modulate the activity of specific molecular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-aminophenyl)oxalamide: Similar structure but with an amino group instead of a nitro group.
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-chlorophenyl)oxalamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide is unique due to the presence of both a methoxy group and a nitro group, which confer distinct electronic properties and reactivity
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(3-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-30-18-7-5-15(6-8-18)19(24-9-11-31-12-10-24)14-22-20(26)21(27)23-16-3-2-4-17(13-16)25(28)29/h2-8,13,19H,9-12,14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGDHOPFTFFAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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